Cas no 729575-86-4 (3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid)

3-[1-Butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a benzimidazole-derived compound featuring a morpholine sulfonyl group and a propanoic acid side chain. Its structure suggests potential utility as an intermediate in pharmaceutical synthesis, particularly for targeting biologically relevant pathways. The morpholine sulfonyl moiety enhances solubility and may influence binding affinity, while the butyl group contributes to lipophilicity, balancing molecular properties. The propanoic acid functionality allows for further derivatization or conjugation, making it versatile for medicinal chemistry applications. This compound is of interest in drug discovery for its modular design, which may enable the development of protease inhibitors or receptor modulators. Proper handling and storage under inert conditions are recommended to maintain stability.
3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid structure
729575-86-4 structure
Product Name:3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
CAS No:729575-86-4
MF:C18H25N3O5S
MW:395.473203420639
CID:3105800
PubChem ID:3856953
Update Time:2025-10-24

3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[1-Butyl-5-(morpholine-4-sulfonyl)-1H-benzoimidazol-2-yl]-propionic acid
    • 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
    • HMS1757J07
    • CS-0219990
    • AB00718852-01
    • 3-(1-butyl-5-morpholin-4-ylsulfonylbenzimidazol-2-yl)propanoic acid
    • AKOS034464264
    • G31733
    • Z56895696
    • EN300-05489
    • 729575-86-4
    • Inchi: 1S/C18H25N3O5S/c1-2-3-8-21-16-5-4-14(27(24,25)20-9-11-26-12-10-20)13-15(16)19-17(21)6-7-18(22)23/h4-5,13H,2-3,6-12H2,1H3,(H,22,23)
    • InChI Key: QYUFCOMQTYLEGK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)N=C(CCC(=O)O)N2CCCC)(N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 395.15149208Da
  • Monoisotopic Mass: 395.15149208Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 603
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 110Ų

3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid Pricemore >>

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Additional information on 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

Introduction to 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic Acid (CAS No. 729575-86-4)

3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a complex organic compound with a molecular structure that combines several pharmacologically relevant moieties. The compound, identified by its CAS number 729575-86-4, has garnered attention in the field of pharmaceutical research due to its potential applications in drug development. This introduction provides a comprehensive overview of the compound's chemical properties, synthesis, and its emerging role in medicinal chemistry.

The molecular framework of 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid consists of a benzodiazole core linked to a butyl chain and a morpholine-sulfonyl group. The benzodiazole moiety is well-known for its anxiolytic and sedative properties, while the morpholine-sulfonyl group introduces additional pharmacological activity by enhancing binding affinity to specific biological targets. This unique combination makes the compound a promising candidate for further investigation in therapeutic applications.

Recent advancements in computational chemistry have enabled the prediction of binding affinities and pharmacokinetic profiles of such complex molecules. Studies utilizing molecular docking simulations have suggested that 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid may interact with various enzymes and receptors, including those involved in pain modulation and neurodegenerative diseases. These findings align with the growing interest in developing multi-target drugs that can address multiple pathological pathways simultaneously.

The synthesis of 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the benzodiazole ring system, followed by functionalization with the butyl and morpholine-sulfonyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications, which are crucial for maintaining the compound's structural integrity.

In vitro studies have begun to explore the biological activity of 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid. Initial results indicate potential efficacy in reducing inflammation and oxidative stress, which are key mechanisms implicated in various chronic diseases. Additionally, preliminary toxicology assessments suggest that the compound exhibits low toxicity at therapeutic doses, making it a safe candidate for further clinical development. These findings are particularly encouraging given the increasing demand for novel therapeutic agents with improved safety profiles.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid. By analyzing vast datasets of chemical structures and biological responses, these algorithms can predict the potential efficacy and side effects of new compounds with remarkable accuracy. This approach has significantly reduced the time and cost associated with traditional drug development methods, allowing researchers to focus on the most promising candidates more efficiently.

Future research directions for 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid include exploring its potential as an intermediate in the synthesis of more complex derivatives. By modifying specific functional groups within its structure, researchers aim to enhance its pharmacological activity and broaden its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these laboratory findings into clinical trials and ultimately bring new treatments to patients in need.

The growing body of evidence supporting the potential of 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-ylyl]propanoic acid underscores its significance in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative therapies for a wide range of diseases. The combination of traditional synthetic methods with cutting-edge computational tools ensures that this field will continue to advance at a rapid pace.

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